4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a triazole ring, an oxadiazole ring, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the triazole and oxadiazole rings, followed by their coupling with the nitrophenyl group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the hydrazine moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the triazole or oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, such compounds could be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds might be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the triazole and oxadiazole rings may facilitate binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[5-methyl-4-[(E)-C-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O3/c1-8(11-4-6-12(7-5-11)24(25)26)17-18-9(2)13-10(3)23(22-19-13)15-14(16)20-27-21-15/h4-7H,1-3H3,(H2,16,20)/b17-8+,18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEIOJJUMZQCHF-YPOGWSRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.